molecular formula C16H23BrN2O3 B1679305 Remoxipride CAS No. 80125-14-0

Remoxipride

货号: B1679305
CAS 编号: 80125-14-0
分子量: 371.27 g/mol
InChI 键: GUJRSXAPGDDABA-NSHDSACASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Remoxipride is a substituted benzamide that was previously classified as an atypical antipsychotic agent for the treatment of schizophrenia . It is now a valuable compound in biomedical research, primarily due to its selective antagonism of central dopamine D2 and D3 receptors . This selective receptor profile, with little affinity for adrenergic, muscarinic, or serotonergic receptors, makes it a crucial pharmacological tool for isolating and studying dopaminergic pathways in the brain . Its mechanism involves chronic upregulation of D2 receptor expression and is noted for inducing the expression of the protein Fos in the nucleus accumbens but not the dorsolateral striatum, a pattern that is of significant interest in studies of extrapyramidal symptoms and the neurobiology of psychosis . Research applications for this compound include investigations into the dopamine hypothesis of schizophrenia, studies on treatment-resistant psychoses, and comparative analyses of typical versus atypical antipsychotic drug actions . The drug is characterized by good oral bioavailability and a plasma elimination half-life of approximately 4 to 7 hours . It is metabolized in the liver and excreted renally, with several inactive metabolites . This product is provided For Research Use Only and is strictly not for diagnostic or therapeutic use, nor for human consumption. The following table summarizes key pharmacological data: Table: Key Pharmacological Characteristics of this compound

属性

IUPAC Name

3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJRSXAPGDDABA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

117591-79-4 (mono-hydrochloride monohydrate), 73220-03-8 (mono-hydrochloride)
Record name Remoxipride [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080125140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6045668
Record name Remoxipride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Remoxipride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.27e-01 g/L
Record name Remoxipride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80125-14-0
Record name Remoxipride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80125-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remoxipride [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080125140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remoxipride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00409
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Remoxipride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMOXIPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0223RD59PE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Remoxipride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

准备方法

Bromination of 2,6-Dimethoxybenzoic Acid

The bromination of 2,6-dimethoxybenzoic acid (I) to yield 3-bromo-2,6-dimethoxybenzoic acid (II) is a critical step. Traditional methods employ bromine in dioxane, achieving moderate yields (60–70%) but generating impurities such as 3,5-dibromo-2,6-dimethoxybenzoic acid and decarboxylated byproducts. These impurities arise from over-bromination and acid-catalyzed side reactions. To mitigate this, an alternative method using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C was developed, reducing dibromination byproducts to <5% and improving yields to 85–90%. The choice of solvent and stoichiometry profoundly influences regioselectivity, with polar aprotic solvents like DMF favoring monobromination.

Preparation of the Aminomethyl Pyrrolidine Component

The chiral pyrrolidine fragment originates from L-proline, ensuring enantiomeric purity. L-Proline is esterified to its methyl ester, followed by amidation with ammonia to form (S)-pyrrolidine-2-carboxamide (III). N-Ethylation using ethyl bromide in the presence of potassium carbonate yields (S)-1-ethylpyrrolidine-2-carboxamide (IV), which undergoes lithium aluminum hydride (LiAlH4) reduction to produce (S)-1-ethyl-2-(aminomethyl)pyrrolidine (V). This sequence preserves stereochemical integrity, critical for dopamine receptor affinity.

Coupling and Final Product Formation

The benzoyl chloride derivative of II is coupled with V in tetrahydrofuran (THF) using triethylamine as a base. The reaction proceeds at 0–5°C to minimize racemization, yielding this compound with >95% purity after recrystallization from ethanol. Alternative coupling agents like carbodiimides (e.g., EDC/HOBt) have been explored but offer no significant advantage over the acyl chloride method.

Table 1: Comparison of Bromination Methods for 2,6-Dimethoxybenzoic Acid

Parameter Br₂/Dioxane NBS/DMF
Yield (%) 60–70 85–90
Dibrominated Impurities 15–20% <5%
Reaction Time (h) 24 12
Temperature (°C) 25 80

Alternative Bromination Strategies

N-Bromosuccinimide (NBS) Mediated Bromination

NBS offers superior regioselectivity under radical or electrophilic conditions. In DMF, NBS generates a bromonium ion that selectively targets the para position relative to methoxy groups, minimizing ortho/para competition. This method’s efficiency is attributed to the solvent’s ability to stabilize transition states and suppress protonation side reactions.

Impurity Profiling and Mitigation Techniques

Chromatographic analyses reveal that traditional bromination produces 3,5-dibromo-2,6-dimethoxybenzoic acid (5–10%) and 2,6-dimethoxybenzoic acid (decarboxylated, 2–3%). Recrystallization from aqueous ethanol removes these impurities, but residual HBr necessitates neutralization with Na2CO3. The NBS method reduces HBr generation, simplifying downstream processing.

Analytical Methodologies for this compound Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS)

LC-MS-MS with electrospray ionization (ESI) is the gold standard for quantifying this compound in biological and synthetic matrices. A validated method employs a Hysphere Resin GP solid-phase extraction (SPE) column for sample cleanup, followed by separation on a C18 column (150 × 2.1 mm, 5 µm) with a gradient of 0.1% formic acid in water and acetonitrile. The lower limit of quantification (LLOQ) is 0.5 ng/ml, with intra-day precision <10% RSD.

Table 2: Analytical Performance of LC-MS-MS for this compound

Parameter Value
LLOQ (ng/ml) 0.5
Extraction Yield (%) 76 ± 4.6
Linearity Range (ng/ml) 0.5–500
Intra-day Precision (% RSD) 6.2–9.8

Sample Preparation and Extraction Techniques

Liquid-liquid extraction (LLE) with tert-butyl methyl ether achieves >80% recovery from plasma, while SPE using mixed-mode cation-exchange cartridges enhances selectivity. The inclusion of raclopride as an internal standard corrects for matrix effects and instrument variability.

Enantiomeric Purity and Chiral Synthesis Considerations

This compound’s (S)-configuration is essential for D2 receptor antagonism. Starting from L-proline ensures >99% enantiomeric excess (ee), as confirmed by chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column. Racemization during coupling is prevented by maintaining low temperatures (<10°C) and avoiding strong acids.

Comparative Analysis of Synthesis Routes

The convergent approach outperforms linear synthesis in yield (75% vs. 50%) and purity (95% vs. 85%). Key advantages include modularity, scalability, and the ability to independently optimize each fragment. Industrial-scale production favors this method due to reduced intermediate complexity.

化学反应分析

反应类型

雷莫昔普利经历了几种类型的化学反应,包括:

常见试剂和条件

形成的主要产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致羧酸或酮的形成,而取代反应会导致各种取代苯酰胺的形成 .

科学研究应用

Clinical Applications

1. Antipsychotic Treatment:
Remoxipride has been evaluated extensively for its efficacy in treating schizophrenia. Clinical trials indicate that it exhibits antipsychotic properties comparable to those of haloperidol, a standard treatment for schizophrenia. However, this compound is noted for producing significantly fewer extrapyramidal side effects, which are common with many antipsychotic medications .

  • Efficacy Studies:
    • A double-blind comparative study involving 242 patients demonstrated that this compound effectively reduced symptoms of acute schizophrenia, with maximum efficacy observed at doses ranging from 120 mg to 600 mg daily .
    • In another study, this compound showed a clinically relevant improvement in 47% of patients, compared to 34% in the haloperidol group, with notable reductions in extrapyramidal symptoms .

2. Pharmacokinetics and Pharmacodynamics:
Research into the pharmacokinetics of this compound reveals that it is approximately 90% bioavailable. Its pharmacodynamic profile indicates a selective action on D2 receptors, particularly those associated with limbic pathways, which may account for its therapeutic effects without the common side effects associated with typical antipsychotics .

Case Studies and Research Findings

1. Comparative Efficacy:
A comprehensive analysis of this compound's clinical profile indicates that it maintains antipsychotic efficacy similar to haloperidol while offering a better side effect profile. This has led to considerations for its use in patients who experience neuroleptic resistance .

2. Safety Profile:
Long-term studies suggest that this compound does not induce tardive dyskinesia, a severe side effect associated with prolonged use of traditional antipsychotics. The lower incidence of extrapyramidal symptoms makes it a candidate for patients sensitive to these effects .

Pharmacological Insights

Mechanism of Action:
this compound acts primarily as a weak selective antagonist at dopamine D2 receptors. Its unique binding characteristics may contribute to its reduced side effect profile compared to stronger antagonists like haloperidol. It also influences sigma receptors, which may play a role in its overall pharmacological effects .

Data Summary

Study/Analysis Findings Implications
Dose-Finding StudyEffective at doses between 120-600 mg; fewer side effects than haloperidolSupports use in acute schizophrenia treatment
Double-Blind Study47% improvement in this compound group vs. 34% in haloperidol groupSuggests potential as an alternative treatment
Pharmacokinetic Analysis~90% bioavailability; rapid absorptionUseful for dosing strategies in clinical settings
Long-Term Safety StudiesNo tardive dyskinesia reportedFavorable option for long-term management

作用机制

雷莫昔普利主要通过拮抗多巴胺D2和D3受体来发挥作用。通过阻断这些受体,雷莫昔普利降低了多巴胺的活性,多巴胺是一种参与情绪调节和精神病症状的神经递质。此外,雷莫昔普利对sigma受体具有高度亲和力,这可能有助于其非典型抗精神病特性。 长期使用雷莫昔普利会导致前额叶皮层中D2受体的上调和D1和D5受体的下调 .

相似化合物的比较

Efficacy and Receptor Selectivity

Remoxipride’s efficacy in acute schizophrenia (120–600 mg/day) is comparable to haloperidol (15–45 mg/day) but with a broader therapeutic window . Unlike haloperidol, which non-selectively blocks striatal D2 receptors, this compound shows weaker functional D2 antagonism in vitro (IC₅₀ ~20 μM) but potent in vivo effects via metabolites like NCQ-344 (ED₅₀ ~0.01 μM) . This suggests a prodrug mechanism, where hepatic conversion to active metabolites enhances its antipsychotic activity .

Table 1: Receptor Affinity and Efficacy

Compound D2 Receptor IC₅₀/ED₅₀ Key Metabolites (ED₅₀) Clinical Dose Range (mg/day)
This compound 20 μM (IC₅₀) NCQ-344 (0.01 μM) 120–600
Haloperidol 0.5–2 nM (IC₅₀) None 15–45
Clozapine 100–200 nM (IC₅₀) N-desmethylclozapine 150–600
Pharmacokinetics and Metabolism

This compound’s pharmacokinetics differ markedly across species. In humans, it has a volume of distribution (Vd) of 0.7 L/kg and clearance (CL) of 0.3 L/h/kg, with linear elimination . In contrast, rodents exhibit high CL (> liver blood flow) and low bioavailability due to first-pass metabolism .

Table 2: Pharmacokinetic Parameters

Parameter This compound (Human) Haloperidol (Human) Clozapine (Human)
Bioavailability >90% 60–70% 50–60%
t₁/₂ (hours) 4–6 18–24 12–16
Vd (L/kg) 0.7 18–22 4–7
Neuroendocrine Effects and Prolactin Response

This compound increases prolactin (PRL) and ACTH levels via D2 receptor blockade in the pituitary. Its PRL response is dose-dependent, peaking at 5.2–14 mg/kg in rats, with tolerance observed at short dosing intervals (2–12 hours) . Mechanistic PK/PD models (e.g., agonist-antagonist interaction model) better predict circadian PRL rhythms compared to traditional pool models . In contrast, risperidone and paliperidone exhibit stronger PRL elevation due to higher D2 affinity and slower dissociation .

Table 3: Adverse Effect Profile

Adverse Effect This compound Incidence Haloperidol Incidence Clozapine Incidence
EPS Low High Low
Hematotoxicity Aplastic anemia None Agranulocytosis
Sedation Moderate Moderate High
Metabolic and Neuroprotective Profiles

Unlike olanzapine or quetiapine, this compound lacks significant H1 receptor antagonism, reducing sedation and metabolic side effects .

生物活性

Remoxipride is a substituted benzamide compound primarily known for its role as a dopamine D2 receptor antagonist. Initially developed for the treatment of schizophrenia, it exhibits unique pharmacological properties that differentiate it from other antipsychotic medications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

Chemical Structure

  • Chemical Name: (S)-(-)-3-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]2,6-dimethoxybenzamide hydrochloride
  • Molecular Formula: C₁₆H₃₁BrN₂O₃·HCl
  • Molecular Weight: 375.71 g/mol

This compound selectively antagonizes dopamine D2 receptors, with a notable selectivity over D3 and D4 receptors. The binding affinities (Ki values) for these receptors are approximately:

  • D2: ~300 nM
  • D3: ~1600 nM
  • D4: ~2800 nM .

This selective action is believed to contribute to its antipsychotic effects while minimizing extrapyramidal symptoms commonly associated with other neuroleptics like haloperidol .

Pharmacokinetics

This compound demonstrates high bioavailability (~90%) and is extensively metabolized in the liver. Key pharmacokinetic parameters include:

  • C_max: 5.5 ± 1.1 µmol/L (normal renal function)
  • T_max: 0.8 ± 0.2 h
  • Half-life: 5.1 ± 1.6 h (normal renal function) .

Antipsychotic Activity

Clinical studies have shown that this compound is effective in treating schizophrenia, particularly in patients resistant to traditional neuroleptics. In a double-blind comparative study, this compound demonstrated significantly fewer extrapyramidal symptoms compared to haloperidol, making it a preferable option for patients sensitive to these side effects .

Case Studies

  • Neuroleptic-resistant Schizophrenia : A study involving sixteen patients indicated that this compound had comparable efficacy to clozapine, another atypical antipsychotic, in managing symptoms of schizophrenia resistant to standard treatments .
  • Long-term Treatment : In a combined analysis of multiple studies, this compound administered at doses between 150-600 mg daily showed therapeutic effects similar to haloperidol while causing less parkinsonism and tardive dyskinesia .

Comparative Efficacy Table

Study TypeThis compound Dose (mg)Haloperidol Dose (mg)Key Findings
Double-blind study150-6005-45Fewer extrapyramidal symptoms with this compound
Neuroleptic-resistant patientsN/AN/AComparable efficacy to clozapine in resistant cases
Long-term treatment analysis150-6005-45Similar therapeutic effect with reduced side effects

Side Effects

This compound is associated with fewer motor side effects compared to traditional antipsychotics. The incidence of extrapyramidal symptoms is significantly lower than that seen with haloperidol . However, it has been noted that chronic use can lead to receptor upregulation, potentially affecting long-term treatment outcomes .

Adverse Reactions

While generally well-tolerated, some adverse effects reported include:

  • Sedation
  • Weight gain
  • Rare instances of agranulocytosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Remoxipride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Remoxipride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。